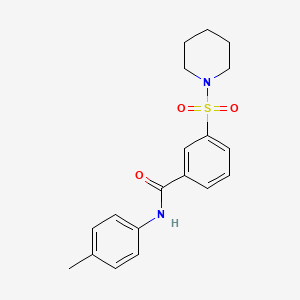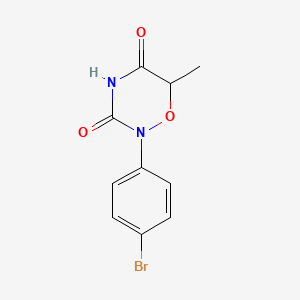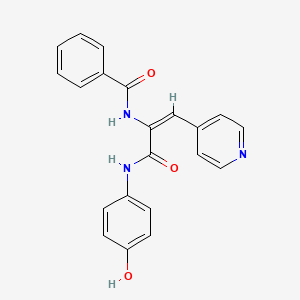![molecular formula C18H20N2O4S B10813249 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B10813249.png)
4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a complex organic compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a 4-nitrophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the reaction of piperidine with benzyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves:
Step 1: Benzylation of piperidine using benzyl chloride.
Step 2: Sulfonylation of the benzylated piperidine with 4-nitrobenzenesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-Benzyl-1-[(4-aminophenyl)sulfonyl]piperidine.
Reduction: Formation of 4-Benzyl-1-[(4-aminophenyl)sulfonyl]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Benzyl-1-[(4-aminophenyl)sulfonyl]piperidine
- 4-Benzyl-1-[(4-methylphenyl)sulfonyl]piperidine
- 4-Benzyl-1-[(4-chlorophenyl)sulfonyl]piperidine
Comparison: 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo reduction to form amines, providing additional pathways for chemical modification and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-benzyl-1-(4-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-20(22)17-6-8-18(9-7-17)25(23,24)19-12-10-16(11-13-19)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIUHCNPRSUVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10813171.png)
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide](/img/structure/B10813191.png)
![N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide](/img/structure/B10813202.png)

![N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide](/img/structure/B10813211.png)


![1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one](/img/structure/B10813240.png)


![N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B10813254.png)
![3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid](/img/structure/B10813255.png)
![2-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10813256.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10813257.png)
